Cas no 2182602-17-9 (N-(acid-PEG3)-N-bis(PEG3-azide))

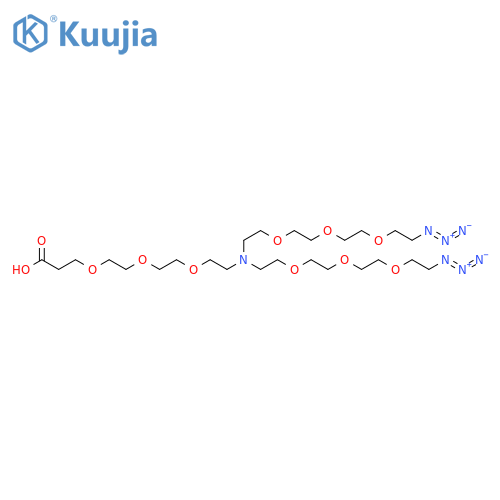

2182602-17-9 structure

商品名:N-(acid-PEG3)-N-bis(PEG3-azide)

N-(acid-PEG3)-N-bis(PEG3-azide) 化学的及び物理的性質

名前と識別子

-

- N-(acid-PEG3)-N-bis(PEG3-azide)

- AKOS040742189

- HY-140520

- 2182602-17-9

- BP-23825

- DA-65784

- 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

- C70142

- CS-0114521

- 1-azido-12-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid

- SCHEMBL22644526

-

- インチ: 1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34)

- InChIKey: WDEYOYQVZPSNFR-UHFFFAOYSA-N

- ほほえんだ: N(CCOCCOCCOCCN=[N+]=[N-])(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O

計算された属性

- せいみつぶんしりょう: 623.34900540g/mol

- どういたいしつりょう: 623.34900540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 16

- 重原子数: 43

- 回転可能化学結合数: 36

- 複雑さ: 675

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- トポロジー分子極性表面積: 152Ų

N-(acid-PEG3)-N-bis(PEG3-azide) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185161-250mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 98% | 250mg |

¥6760 | 2023-04-14 | |

| A2B Chem LLC | AV18059-100mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 98% | 100mg |

$356.00 | 2024-04-20 | |

| MedChemExpress | HY-140520-5mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 5mg |

¥855 | 2024-07-20 | ||

| MedChemExpress | HY-140520-10mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 10mg |

¥1350 | 2024-07-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N936688-100mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | ≥95% | 100mg |

¥1,440.00 | 2022-09-01 | |

| 1PlusChem | 1P019EX7-100mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 98% | 100mg |

$376.00 | 2023-12-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185161-500mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 98% | 500mg |

¥10192 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185161-100mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 98% | 100mg |

¥3072 | 2023-04-14 | |

| MedChemExpress | HY-140520-25mg |

N-(acid-PEG3)-N-bis(PEG3-azide) |

2182602-17-9 | 25mg |

¥2700 | 2024-07-20 |

N-(acid-PEG3)-N-bis(PEG3-azide) 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2182602-17-9 (N-(acid-PEG3)-N-bis(PEG3-azide)) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量